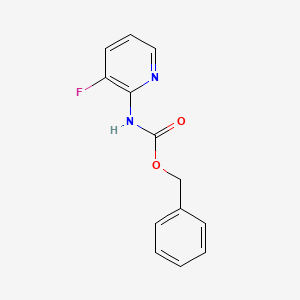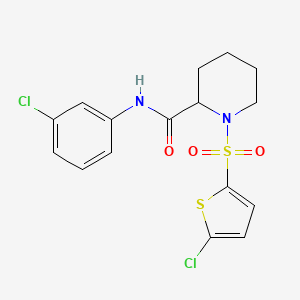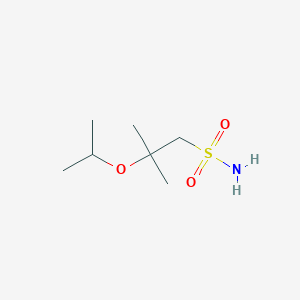
2-Isopropoxy-2-methylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Isopropoxy-2-methylpropane-1-sulfonamide” is a complex organic compound. The “2-Isopropoxy” part refers to an isopropoxy group attached at the 2nd carbon of the main chain . The “2-methylpropane” part refers to a propane molecule with a methyl group attached at the 2nd carbon . The “1-sulfonamide” part refers to a sulfonamide group attached at the 1st carbon .
Synthesis Analysis
Sulfonimidates, which are a class of compounds that “2-Isopropoxy-2-methylpropane-1-sulfonamide” likely belongs to, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis
The molecular structure of “2-Isopropoxy-2-methylpropane-1-sulfonamide” likely involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular formula of the related compound “2-isopropoxy-2-methylpropane” is C7H16O .Physical And Chemical Properties Analysis
The related compound “2-isopropoxy-2-methylpropane” has a melting point of -95.35°C, a boiling point of 87.65°C, and a density of 0.7500 . It is slightly soluble in chloroform, ethyl acetate, and methanol, and has a water solubility of 0.5g/L at 25 ºC .Wissenschaftliche Forschungsanwendungen
Overview of Sulfonamides
Sulfonamides, characterized by the primary sulfonamide moiety, are a pivotal group in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. Their importance is highlighted by their incorporation in recently launched drugs like apricoxib and pazopanib. These compounds, through their diverse applications, address a range of medical conditions, from glaucoma and tumor growth to microbial infections (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides in Environmental Science
Sulfonamides, given their widespread use in healthcare and veterinary medicine, have raised concerns about their environmental presence. Their residues, primarily from agricultural activities, impact microbial populations and potentially human health. Such environmental prevalence underscores the need for studies focusing on the implications of sulfonamides in the biosphere and measures to mitigate associated risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sulfonamides in Analytical Chemistry
The analysis of sulfonamides has evolved significantly, especially in pharmaceutical and food analysis. Capillary electrophoresis (CE) has emerged as a trend in analyzing sulfonamides, demonstrating its utility in various fields such as pharmaceutical dosage forms, food analysis, and biological fluids. The versatility of CE, coupled with advancements in tandem mass spectrometry, provides a comprehensive approach for sulfonamide analysis (Hoff & Kist, 2009).
Medicinal Significance of Sulfonamides
Sulfonamides have shown a broad spectrum of pharmacological properties, making them a focal point in drug discovery. The pursuit of novel, less toxic, and highly active sulfonamide analogues is a prominent area of research, reflecting the importance of sulfonamides in developing therapeutic agents for a range of diseases, including microbial infections, cancer, and glaucoma (Zhao et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-2-propan-2-yloxypropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S/c1-6(2)11-7(3,4)5-12(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCIAWXEWACZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-2-methylpropane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

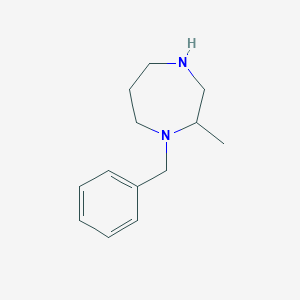
![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)
![2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol](/img/no-structure.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3010935.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)
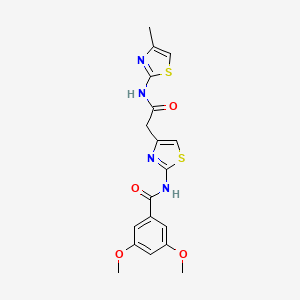
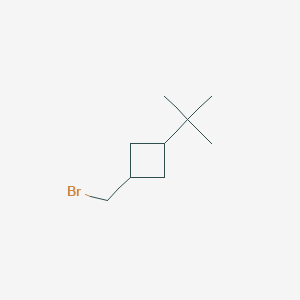
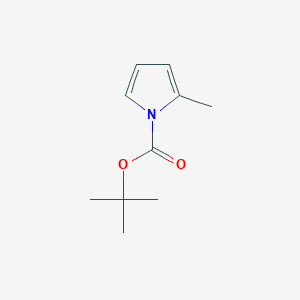
![Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3010942.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010944.png)
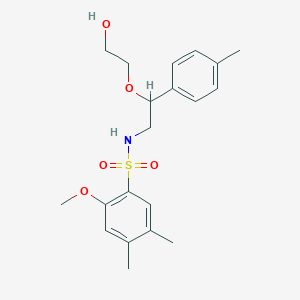
![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)
